![molecular formula C7H5BrClN3 B13670145 8-Bromo-6-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670145.png)
8-Bromo-6-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-6-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the triazolopyridine family. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with bromine, chlorine, and methyl substituents at specific positions. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-3-methylpyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with bromine to introduce the bromine substituent, followed by cyclization to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 8-Bromo-6-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The triazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Cyclization Reactions: Cyclization can be facilitated by the use of strong acids or bases as catalysts.
Major Products Formed: The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different chemical and biological properties.
科学研究应用
8-Bromo-6-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 8-Bromo-6-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with various biological molecules, leading to inhibition or activation of specific pathways. The presence of bromine and chlorine substituents can enhance the compound’s binding affinity and selectivity towards certain targets.
相似化合物的比较
- 8-Bromo-6-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
- 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
- 8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Comparison: Compared to similar compounds, 8-Bromo-6-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine exhibits unique properties due to the specific arrangement of substituents. The presence of both bromine and chlorine atoms enhances its reactivity and potential biological activity. This compound’s unique structure allows for diverse applications in various fields of research.
属性
分子式 |
C7H5BrClN3 |
|---|---|
分子量 |
246.49 g/mol |
IUPAC 名称 |
8-bromo-6-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H5BrClN3/c1-4-10-11-7-6(8)2-5(9)3-12(4)7/h2-3H,1H3 |
InChI 键 |
CIQZUEIMRFLBCL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C2N1C=C(C=C2Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




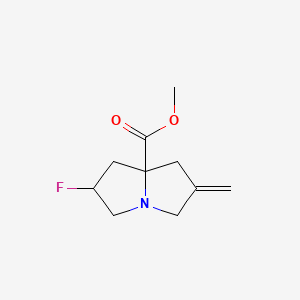
![8-Chloropyrido[3,4-d]pyrimidine](/img/structure/B13670070.png)
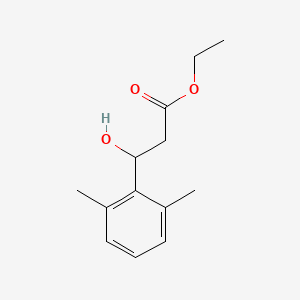
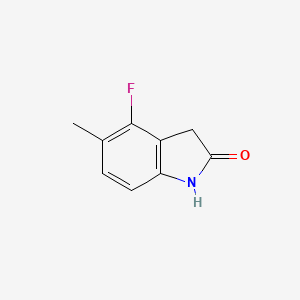
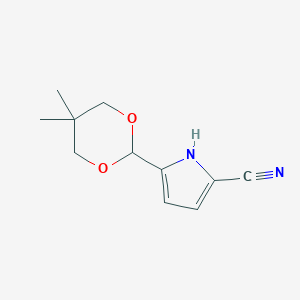
![3-Isopropyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B13670100.png)
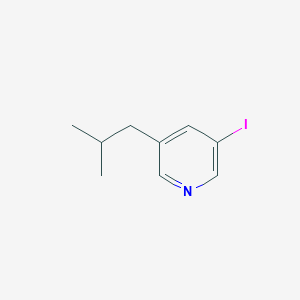
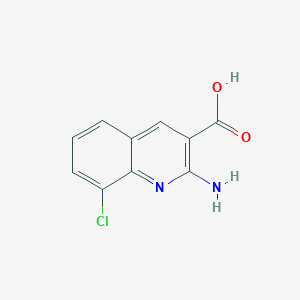
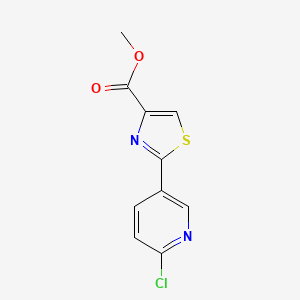
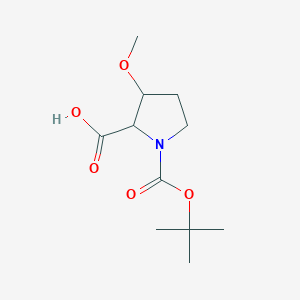
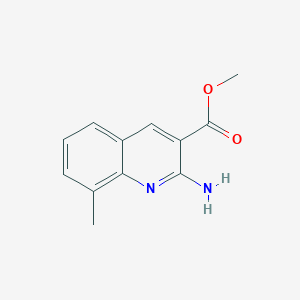
![2-Iodo-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13670115.png)
